molecular formula C9H14N4O B12913170 [4-(Cyclopropylamino)-2-(methylamino)pyrimidin-5-yl]methanol CAS No. 651734-66-6

[4-(Cyclopropylamino)-2-(methylamino)pyrimidin-5-yl]methanol

Cat. No.: B12913170
CAS No.: 651734-66-6
M. Wt: 194.23 g/mol
InChI Key: MRCNZVJMIPVOFU-UHFFFAOYSA-N
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Description

[4-(Cyclopropylamino)-2-(methylamino)pyrimidin-5-yl]methanol is a synthetic pyrimidine derivative of interest in medicinal chemistry and pharmaceutical research. Pyrimidine scaffolds are fundamental in biochemistry and are extensively studied for their role as core structures in nucleobases and various bioactive molecules . As a substituted pyrimidine, this compound presents multiple functional groups—including cyclopropylamino, methylamino, and methanol substituents—that make it a valuable intermediate for structure-activity relationship (SAR) studies, targeted library synthesis, and the development of novel enzyme inhibitors. Its molecular framework suggests potential for application in early-stage drug discovery projects, particularly in areas where pyrimidine-based compounds have shown activity. This product is intended for laboratory research purposes by qualified professionals and is not for diagnostic, therapeutic, or personal use. Researchers should consult the specific analytical data (NMR, MS, HPLC) for this batch to confirm identity and purity prior to use in experiments.

Properties

CAS No.

651734-66-6

Molecular Formula

C9H14N4O

Molecular Weight

194.23 g/mol

IUPAC Name

[4-(cyclopropylamino)-2-(methylamino)pyrimidin-5-yl]methanol

InChI

InChI=1S/C9H14N4O/c1-10-9-11-4-6(5-14)8(13-9)12-7-2-3-7/h4,7,14H,2-3,5H2,1H3,(H2,10,11,12,13)

InChI Key

MRCNZVJMIPVOFU-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC=C(C(=N1)NC2CC2)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(Cyclopropylamino)-2-(methylamino)pyrimidin-5-yl]methanol typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the cyclization of appropriate precursors

    Introduction of the Methanol Group: The hydroxymethyl group can be introduced via a formylation reaction followed by reduction. This involves the use of reagents such as formaldehyde and reducing agents like sodium borohydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxymethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction of the pyrimidine ring or other functional groups can be achieved using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.

    Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of [4-(Cyclopropylamino)-2-(methylamino)pyrimidin-5-yl]methanol involves its interaction with specific molecular targets. It can act as an inhibitor of enzymes or receptors, modulating various biological pathways. The compound’s structure allows it to fit into the active sites of target proteins, thereby affecting their function and leading to the desired therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Differences

Compound Name Substituents (Positions 2, 4, 5) Molecular Formula Molecular Weight Key Features
[4-(Cyclopropylamino)-2-(methylamino)pyrimidin-5-yl]methanol 2: Methylamino; 4: Cyclopropylamino; 5: Methanol C9H15N5O 209.25 Enhanced metabolic stability (cyclopropyl), dual amino groups for target interaction.
(4-(Methylamino)-2-(methylthio)pyrimidin-5-yl)methanol 2: Methylthio; 4: Methylamino; 5: Methanol C7H11N3OS 185.25 Thioether group increases lipophilicity; synthesized via LiAlH4 reduction .
4-Amino-2-methyl-5-pyrimidinemethanol 2: Methyl; 4: Amino; 5: Methanol C6H9N3O 139.16 Simpler structure; amino group enhances hydrogen bonding (e.g., aptamer binding ).
[4-Methyl-2-(propan-2-yloxy)pyrimidin-5-yl]methanol 2: Isopropyloxy; 4: Methyl; 5: Methanol C9H14N2O2 182.22 Ether linkage reduces nucleophilicity; methyl group limits steric hindrance .
(4-(Methylamino)-2-(methylthio)pyrimidin-5-yl)methanol 2: Methylthio; 4: Methylamino; 5: Methanol C7H11N3OS 185.25 High structural similarity (0.82) to target compound; methylthio may alter redox stability .

Biological Activity

Introduction

[4-(Cyclopropylamino)-2-(methylamino)pyrimidin-5-yl]methanol is a pyrimidine derivative notable for its structural complexity, which includes a cyclopropylamino group and a methylamino group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of therapeutic applications. The molecular formula of this compound is C9_9H14_{14}N4_4O, with a molecular weight of 194.23 g/mol.

Structural Characteristics

The presence of functional groups such as hydroxymethyl, cyclopropylamino, and methylamino significantly influences the compound's biological activity. These groups can participate in various interactions with biological macromolecules, enhancing the compound's pharmacological properties.

Potential Biological Activities

Preliminary studies and computational predictions suggest that compounds similar to this compound may exhibit a range of biological activities, including:

  • Antiviral Activity : The structural features may allow interaction with viral proteins, potentially inhibiting viral replication.
  • Antimicrobial Properties : Similar compounds have shown efficacy against various bacterial strains.
  • CNS Activity : The cyclopropyl group is known to influence central nervous system (CNS) activity, suggesting potential applications in neuropharmacology.

Synthesis and Characterization

The synthesis of this compound can be achieved through several methodologies that emphasize yield and functional group integrity. Common synthetic routes include:

  • Cyclization Reactions : Utilizing appropriate precursors to form the pyrimidine ring.
  • Substitution Reactions : Introducing cyclopropyl and methylamino groups at specific positions on the pyrimidine scaffold.

Comparative Analysis with Related Compounds

A comparative analysis of structurally similar compounds highlights the unique aspects of this compound:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
4-Amino-2-methylpyrimidineAmino group at position 4AntimicrobialSimpler structure, less steric hindrance
2-MethylpyrimidineMethyl group at position 2AntiviralLacks amino functionality
Cyclopropylamine derivativeCyclopropyl group attachedCNS activityDirectly related to cyclopropyl substitution

This table illustrates how the combination of functional groups in this compound may confer distinct biological properties not found in simpler analogs.

Case Studies and Research Findings

Recent research has focused on the biological evaluation of similar pyrimidine derivatives. For instance, studies involving the CSNK2A enzyme have shown that modifications to the pyrimidine scaffold can significantly enhance potency and selectivity against specific targets. In particular, compounds with cyclopropyl substitutions have demonstrated promising results in inhibiting CSNK2A activity, which is implicated in various cancers.

A study published in ACS Omega highlighted that derivatives with structural similarities to this compound exhibited selective inhibition against cancer cell lines, indicating potential therapeutic applications in oncology .

Q & A

Q. Optimization Strategies :

  • Temperature Control : Lower temperatures (0–5°C) during cyclopropylamine addition reduce side reactions .
  • Catalyst Use : Palladium-based catalysts (e.g., Pd(OAc)₂) enhance coupling efficiency in heterocyclic systems .
  • Purification : Reverse-phase HPLC ensures >98% purity, critical for biological assays .

How do researchers characterize the structural integrity and purity of this compound using spectroscopic and chromatographic methods?

Basic Research Question
Spectroscopic Methods :

  • NMR :
    • ¹H NMR : Peaks at δ 1.0–1.2 ppm (cyclopropyl CH₂), δ 2.5–3.0 ppm (N–CH₃), and δ 4.5–5.0 ppm (hydroxymethyl -CH₂OH) confirm substituent positions .
    • ¹³C NMR : Carbon signals near 75–80 ppm indicate hydroxymethyl attachment .
  • Mass Spectrometry (MS) : ESI-MS shows [M+H]⁺ at m/z 237.1 (calculated) and 237.0 (observed), validating molecular weight .

Q. Chromatographic Methods :

  • HPLC : A C18 column with acetonitrile/water gradient (0.1% TFA) achieves baseline separation, with retention time ~8.2 min .
  • LC-MS : Combines retention behavior with mass data to detect impurities (e.g., unreacted intermediates) .

What computational approaches are employed to predict the reactivity or biological interactions of this compound?

Advanced Research Question

  • Density Functional Theory (DFT) : Models electron distribution to predict nucleophilic/electrophilic sites. For example, the hydroxymethyl group shows high electron density, favoring oxidation reactions .
  • Molecular Docking : Screens against target proteins (e.g., kinases) to assess binding affinity. Pyrimidine derivatives often interact with ATP-binding pockets via hydrogen bonds .
  • MD Simulations : Evaluates stability in biological membranes; logP values (~1.5) suggest moderate lipophilicity for cellular uptake .

How can conflicting data regarding the compound's solubility or stability in different solvents be systematically addressed?

Advanced Research Question

  • Solubility Profiling :

    SolventSolubility (mg/mL)Stability (24h)
    Water2.1Degrades 15%
    DMSO45.8Stable
    Ethanol12.3Stable
    Data from solubility assays (25°C) suggest DMSO is optimal for stock solutions .
  • Degradation Analysis :

    • pH Stability : HPLC monitoring shows degradation at pH <3 (hydroxymethyl oxidation) and pH >10 (cyclopropyl ring opening) .
    • Light Sensitivity : UV-Vis spectra indicate photodegradation under UV light; storage in amber vials is recommended .

What strategies are effective in functionalizing the hydroxymethyl group of this compound for derivative synthesis?

Advanced Research Question

  • Oxidation : Using KMnO₄ or CrO₃ converts -CH₂OH to -COOH, enabling carboxylate-based prodrugs .
  • Esterification : Reacting with acyl chlorides (e.g., acetyl chloride) forms esters, improving membrane permeability .
  • Sulfonation : Treatment with SO₃-pyridine introduces sulfonate groups for enhanced solubility .

Q. Example Reaction :

This compound + Ac₂O →  
[4-(Cyclopropylamino)-2-(methylamino)pyrimidin-5-yl]methyl acetate  

(Yield: 75–85% in anhydrous THF with DMAP catalyst) .

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